3-Carbamoyl-5-chlorobenzoic acid
Description
3-Carbamoyl-5-chlorobenzoic acid is a benzoic acid derivative featuring a carbamoyl (-CONH₂) group at the 3-position and a chlorine atom at the 5-position on the aromatic ring. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs. The carbamoyl group contributes hydrogen-bonding capability and polarity, while the chlorine atom introduces electron-withdrawing effects, influencing acidity and reactivity. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, though specific applications require further investigation.
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
3-carbamoyl-5-chlorobenzoic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
InChI Key |
DYEKGLKBVCQRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Carbamoyl-5-chlorobenzoic acid can be synthesized through several methodsFor example, 3-chlorobenzoic acid can be used as a starting material, which is then subjected to a reaction with a suitable carbamoylating agent under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and carbamoylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Carbamoyl-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Carbamoyl-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
3-Carbamoyl-5-nitrobenzoic Acid (CAS 90196-48-8)
- Structure: Nitro (-NO₂) at position 5, carbamoyl (-CONH₂) at position 3.
- Properties : The nitro group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~1–2 for nitrobenzoic acids vs. ~4.2 for benzoic acid). This enhances reactivity in electrophilic substitutions but may reduce stability under reducing conditions.
- Key Difference : The nitro group in this analog likely renders it more reactive but less stable than the chloro-substituted target compound.
3-Chloro-5-(methoxycarbonyl)benzoic Acid (CAS 153203-53-3)
- Structure : Chlorine at position 3, methoxycarbonyl (-COOCH₃) at position 5.
- Properties : The ester group (methoxycarbonyl) introduces moderate polarity and hydrolytic sensitivity under acidic/basic conditions. The chlorine at position 3 may sterically hinder meta-substitution reactions.
- Applications : Likely serves as an intermediate in organic synthesis, such as for pharmaceuticals or polymers .
- Key Difference: Compared to the target compound, the ester group (vs.
3-Bromo-5-chlorobenzoic Acid (CAS 42860-02-6)
- Structure : Bromine at position 3, chlorine at position 5.
- The dual halogen substitution increases molecular weight (279.4 g/mol) and may enhance acidity (pKa ~2.8–3.5).
- Applications : Used as a versatile intermediate in pharmaceuticals and agrochemicals due to its halogen reactivity .
- Key Difference : Bromine’s presence (vs. carbamoyl in the target compound) facilitates nucleophilic displacement reactions, making it more suitable for cross-coupling syntheses.
3-Amino-5-(methylcarbamoyl)benzoic Acid (CAS 1954-96-7)
- Structure: Amino (-NH₂) at position 3, methylcarbamoyl (-CONHCH₃) at position 5.
- Properties: The amino group increases basicity and participation in diazotization reactions. The methylcarbamoyl group adds moderate hydrophobicity compared to unsubstituted carbamoyl.
- Applications: Potential use in peptide mimetics or enzyme inhibitors due to its dual functional groups .
- Key Difference: The amino group (vs. chlorine in the target compound) significantly alters electronic properties, enabling participation in acid-base chemistry.
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